![molecular formula C15H14F2N2O B2951129 (E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide CAS No. 1181474-38-3](/img/structure/B2951129.png)
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, as well as the cyano group (a carbon triple-bonded to a nitrogen) and the difluorophenyl group (a phenyl ring with two fluorine substitutions). The “(E)” notation in the name suggests the presence of an alkene (a carbon-carbon double bond) with certain stereochemistry.Chemical Reactions Analysis
As an amide, this compound could participate in various chemical reactions. For example, under certain conditions, amides can be hydrolyzed to yield amines and carboxylic acids. The presence of other functional groups would also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and cyano groups would likely make it polar and potentially capable of participating in hydrogen bonding .Applications De Recherche Scientifique
Protein Kinase Inhibition
The compound has been identified as a potential protein kinase inhibitor (PKI) . PKIs are crucial in the treatment of various cancers and inflammatory diseases. They work by targeting protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .
Skeletal Editing of Organic Molecules
A novel application in organic chemistry involves the skeletal editing of organic molecules. This process includes the deletion of nitrogen atoms from organic frameworks, which can be facilitated by compounds like EN300-26578981 .
Development of USFDA Approved Drugs
The compound’s derivatives have been explored for their role in the development of USFDA-approved drugs , particularly those used to treat solid and non-solid tumors such as breast, lung, colon cancer, and leukemia .
Organoboron Derivatives Synthesis
EN300-26578981 has applications in the synthesis of organoboron derivatives . These derivatives are essential in modern medicinal chemistry for C–C bond formation, either through palladium-mediated transformations or other coupling methods .
Amino Acids and Peptides Modification
In the field of drug design, the modification of amino acids and peptides is a significant application. Compounds like EN300-26578981 can be used to replace the carbon atom in the amino acid backbone with nitrogen, creating aza-peptides .
DNA-Based Biomaterials
The compound has potential applications in the creation of DNA-based biomaterials . These materials leverage DNA’s high modification capacity for designing complex structures with increased functionality .
Chemical Space Exploration
EN300-26578981 may be used in the exploration of chemical spaces, particularly in the identification of new and chemically diverse potent hits for discovery programs in pharmaceutical research .
Protein Tyrosine Kinase Inhibitors
As a derivative of the main compound, it could be involved in the inhibition of protein tyrosine kinases, which are a subset of protein kinases crucial for the signaling pathways in cells and are targets for cancer therapy .
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information.
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-5-6-14(17)10(8-12)7-11(9-18)15(20)19-13-3-1-2-4-13/h5-8,13H,1-4H2,(H,19,20)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZRVNGDQKXXDY-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.